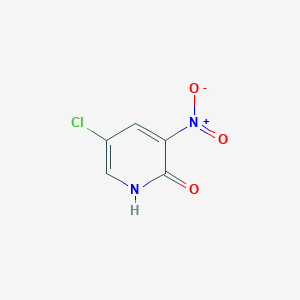

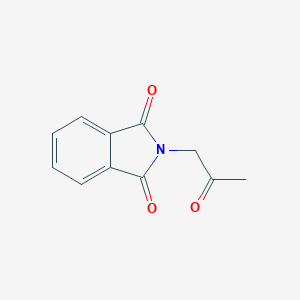

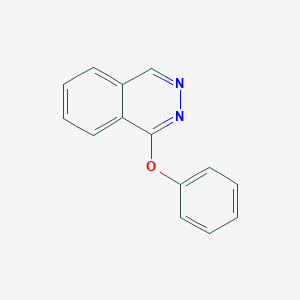

4-Methyl-5-nitroisoquinoline

概要

説明

Synthesis Analysis

The synthesis of 4-Methyl-5-nitroisoquinoline and related compounds typically involves catalyzed cyclization reactions. For example, Dhami et al. (2009) described a method using Pd-catalyzed cyclizations of N-(2-alkenyl)-2-iodo-3-nitrobenzamides to produce 4-Substituted 5-nitroisoquinolin-1-ones, showcasing a versatile approach to synthesizing nitroisoquinoline derivatives (Dhami, Mahon, Lloyd, & Threadgill, 2009).

Molecular Structure Analysis

The molecular structure of nitroisoquinoline derivatives has been elucidated using various spectroscopic and crystallographic techniques. Bohórquez et al. (2013) synthesized nitro regioisomers of tetrahydroquinoline and characterized their structures using NMR, GC-MS, and X-ray diffraction, providing insight into the structural details of such compounds (Bohórquez, González, & Kouznetsov, 2013).

Chemical Reactions and Properties

Nitroisoquinolines participate in various chemical reactions, highlighting their reactivity and potential for further functionalization. For instance, Vanelle et al. (1994) explored electron transfer reactions in 5-nitroisoquinolines, revealing their capability to undergo reductive alkylating reactions, which is significant for synthesizing isoquinoline derivatives with specific properties (Vanelle, Rathelot, Maldonado, & Crozet, 1994).

Physical Properties Analysis

The physical properties of 4-Methyl-5-nitroisoquinoline, such as melting point, solubility, and crystalline structure, are crucial for its application and handling. The detailed structural analysis often involves X-ray crystallography, as seen in studies by Gotoh and Ishida (2020), who determined the crystal structures of hydrogen-bonded co-crystals of related compounds, providing valuable data on the intermolecular interactions and packing within the crystal lattice (Gotoh & Ishida, 2020).

Chemical Properties Analysis

The chemical properties of 4-Methyl-5-nitroisoquinoline, including its reactivity, stability, and interaction with other compounds, are integral to its utility in chemical synthesis and potential applications. Investigations into its electron transfer reactions and interactions provide a foundation for understanding its behavior in various chemical contexts (Vanelle et al., 1994).

科学的研究の応用

Inhibitors of Poly(ADP-ribose) Polymerase-2 (PARP-2)

Derivatives like 5-Amino-4-(4-trifluoromethylphenyl)isoquinolin-1-one have been identified as potent and selective inhibitors of PARP-2, a protein involved in DNA repair and cell death, showing potential for therapeutic applications (Sunderland et al., 2011).

Nucleophilic Amination

Vicarious nucleophilic amination of 4-nitroisoquinoline can produce substituted 2-amino-5-nitropyridines, which are useful intermediates in organic synthesis with moderate to good yields (Bakke et al., 2001).

Antitumor Agents

Some 4-(Alkylamino)nitroquinolines demonstrate potential as hypoxia-selective cytotoxins and radiosensitizers, which could be beneficial in cancer treatment, although their activity against hypoxic cells in specific tumors is not fully understood (Denny et al., 1992).

Pharmaceutical Agents

Substituted quinolines and heterocyclo[x,y-c]quinolines show potential as pharmaceutical agents for treating various diseases, including malaria, heart failure, and antihypertensive treatment (Khodair et al., 1999).

Bioreductive Activation

The 2-nitroimidazol-5-ylmethyl unit shows potential as a general prodrug system for selective drug delivery to hypoxic tissues through bioreductive activation (Parveen et al., 1999).

Electron Transfer Reactions

Compounds like 1-Chloromethyl-5-nitroisoquinoline show potential as antineoplastic agents by reversing electron transfer reactions in the isoquinoline series, possibly leading to new cancer treatments (Vanelle et al., 1994).

Corrosion Inhibitors

8-Hydroxyquinoline derivatives effectively inhibit mild steel corrosion in hydrochloric acid, showing potential for use in protecting materials and structures from corrosion (Rbaa et al., 2019).

Antimalarial Activity

Related compounds to 4-Methyl-5-nitroisoquinoline show promising antimalarial activity, suggesting potential for clinical trials in humans to treat malaria (Werbel et al., 1986).

Safety And Hazards

4-Methyl-5-nitroisoquinoline is associated with several hazards. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and in case of contact with eyes, rinse cautiously with water for several minutes (P305+P351+P338) .

特性

IUPAC Name |

4-methyl-5-nitroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-7-5-11-6-8-3-2-4-9(10(7)8)12(13)14/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDIJVEJSTUYLCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC2=C1C(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10622616 | |

| Record name | 4-Methyl-5-nitroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-5-nitroisoquinoline | |

CAS RN |

194032-17-2 | |

| Record name | 4-Methyl-5-nitroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。